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Compound of Interest

Compound Name: Lithol Rubine BK

Cat. No.: B12516396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lithol
Rubine BK (C.I. Pigment Red 57:1), a widely used synthetic azo dye. The following sections
detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)
spectroscopic characteristics, along with the experimental protocols for these analyses. This
information is crucial for quality control, material identification, and research applications
involving this pigment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of Lithol Rubine BK is primarily used to determine its maximum
absorption wavelength (Amax), which is a key identifier.

Data Presentation

Parameter Value Solvent

Amax ~442 nm Dimethylformamide (DMF)

Table 1: UV-Vis Spectroscopic Data for Lithol Rubine BK.

Experimental Protocol
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Objective: To determine the maximum absorption wavelength (Amax) of Lithol Rubine BK in

the UV-Vis region.

Materials and Equipment:

Lithol Rubine BK sample

Dimethylformamide (DMF), spectroscopic grade
Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

Dual-beam UV-Vis spectrophotometer

Procedure:

Sample Preparation: A stock solution of Lithol Rubine BK is prepared by accurately
weighing a small amount of the pigment and dissolving it in a known volume of DMF. Due to
its slight solubility, sonication may be required to achieve complete dissolution. Serial
dilutions are then performed to obtain a solution with an absorbance value within the linear
range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

Instrument Setup: The spectrophotometer is powered on and allowed to stabilize. A baseline
correction is performed using a cuvette filled with the solvent (DMF) to zero the absorbance
across the desired wavelength range.

Measurement: The cuvette containing the Lithol Rubine BK solution is placed in the sample
holder of the spectrophotometer. The absorption spectrum is recorded over a wavelength
range of approximately 350 nm to 600 nm.

Data Analysis: The wavelength at which the highest absorbance is recorded is identified as
the Amax.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in

the molecular structure of Lithol Rubine BK.
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Data Presentation

While a full experimental spectrum is proprietary to spectral databases, the following table lists
the expected characteristic absorption bands for the key functional groups in Lithol Rubine BK
based on its structure as an azo dye.

Wavenumber (cm~12) Functional Group Vibration Mode

O-H (Carboxylic acid &

3400 - 3200 Phenol) Stretching (broad)
3100 - 3000 C-H (Aromatic) Stretching
2950 - 2850 C-H (Methyl) Stretching
1700 - 1680 C=0 (Carboxylic acid) Stretching
~1600, ~1475 C=C (Aromatic) Stretching
~1450 N=N (Azo) Stretching
1200 - 1000 S=0 (Sulfonate) Stretching

Table 2: Characteristic Infrared Absorption Bands for Lithol Rubine BK.

Experimental Protocol

Objective: To obtain the infrared spectrum of Lithol Rubine BK for functional group
identification.

Materials and Equipment:

Lithol Rubine BK sample (dry)

Potassium bromide (KBr), spectroscopic grade

Agate mortar and pestle

Hydraulic press for KBr pellet preparation

Fourier-Transform Infrared (FTIR) spectrometer
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Procedure:

o Sample Preparation (KBr Pellet Method): A small amount of the dry Lithol Rubine BK
sample (approximately 1-2 mg) is mixed with about 100-200 mg of dry KBr powder in an
agate mortar. The mixture is ground to a very fine, homogenous powder. This mixture is then
transferred to a die and pressed under high pressure using a hydraulic press to form a thin,
transparent pellet.

e Instrument Setup: The FTIR spectrometer is powered on and a background spectrum of the
empty sample compartment is recorded to account for atmospheric water and carbon
dioxide.

o Measurement: The KBr pellet containing the sample is placed in the sample holder of the
spectrometer. The infrared spectrum is then recorded, typically over a range of 4000 to 400

cm™1,

» Data Analysis: The resulting spectrum is analyzed to identify the absorption bands
corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution *H and 3C NMR spectra for Lithol Rubine BK is challenging due to
its poor solubility in common deuterated solvents. As such, specific, publicly available NMR
data with peak assignments is scarce. The information below provides a general overview and
protocol.

Data Presentation

Detailed, experimentally verified *H and 3C NMR data for Lithol Rubine BK is not readily
available in the public domain. A typical tH NMR spectrum would be expected to show signals
in the aromatic region (7.0-8.5 ppm) and a signal for the methyl group (around 2.5 ppm). A 13C
NMR spectrum would display a larger number of signals corresponding to the different carbon
environments in the molecule.

Experimental Protocol
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Obijective: To obtain *H and *3C NMR spectra of a soluble derivative or isotopically labeled
Lithol Rubine BK.

Materials and Equipment:

Lithol Rubine BK sample (or a more soluble salt form)
Deuterated solvent in which the sample shows some solubility (e.g., DMSO-ds, DMF-d7)
NMR tubes (5 mm diameter)

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: An appropriate amount of the sample is dissolved in the chosen
deuterated solvent directly in the NMR tube to achieve a sufficient concentration for
detection. Complete dissolution is critical, and sonication or gentle heating may be
necessary. The solution should be filtered if any particulate matter is present.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
then tuned and the magnetic field is shimmed to achieve homogeneity.

Measurement: Standard *H and 3C NMR pulse sequences are used to acquire the spectra.
For 13C NMR, a larger number of scans will be required due to the lower natural abundance
of the 13C isotope.

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and
baseline correction). The chemical shifts, signal integrations (for *H), and coupling patterns
are analyzed to elucidate the molecular structure.

Workflow for Spectroscopic Analysis of Lithol
Rubine BK

The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis and identification of Lithol Rubine BK.
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Caption: Workflow for the spectroscopic analysis of Lithol Rubine BK.

 To cite this document: BenchChem. [Spectroscopic Profile of Lithol Rubine BK: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12516396#spectroscopic-data-for-lithol-rubine-bk-uv-
vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12516396?utm_src=pdf-body-img
https://www.benchchem.com/product/b12516396?utm_src=pdf-body
https://www.benchchem.com/product/b12516396#spectroscopic-data-for-lithol-rubine-bk-uv-vis-ir-nmr
https://www.benchchem.com/product/b12516396#spectroscopic-data-for-lithol-rubine-bk-uv-vis-ir-nmr
https://www.benchchem.com/product/b12516396#spectroscopic-data-for-lithol-rubine-bk-uv-vis-ir-nmr
https://www.benchchem.com/product/b12516396#spectroscopic-data-for-lithol-rubine-bk-uv-vis-ir-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12516396?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12516396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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